4-Bromo-1,2,3,6-tetrahydropyridine

Anti-inflammatory drug discovery iNOS inhibition Macrophage nitric oxide assay

4-Bromo-1,2,3,6-tetrahydropyridine (CAS: 1622840-69-0; hydrochloride CAS: 2155852-81-4) is a halogenated heterocyclic compound belonging to the tetrahydropyridine family, characterized by a partially saturated six-membered ring containing a single nitrogen atom and a bromine substituent at the C4-position. With a molecular formula of C5H8BrN and a molecular weight of 162.03 g/mol , this compound serves as a versatile synthetic intermediate where the 4-bromo group imparts enhanced reactivity for cross-coupling transformations while the tetrahydropyridine scaffold provides a structural motif found in numerous bioactive natural products and pharmaceutical agents.

Molecular Formula C5H8BrN
Molecular Weight 162.03 g/mol
Cat. No. B13063261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,2,3,6-tetrahydropyridine
Molecular FormulaC5H8BrN
Molecular Weight162.03 g/mol
Structural Identifiers
SMILESC1CNCC=C1Br
InChIInChI=1S/C5H8BrN/c6-5-1-3-7-4-2-5/h1,7H,2-4H2
InChIKeyPMRHGZZEGDVXNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1,2,3,6-tetrahydropyridine: A Core Heterocyclic Building Block for Pharmaceutical and Organic Synthesis


4-Bromo-1,2,3,6-tetrahydropyridine (CAS: 1622840-69-0; hydrochloride CAS: 2155852-81-4) is a halogenated heterocyclic compound belonging to the tetrahydropyridine family, characterized by a partially saturated six-membered ring containing a single nitrogen atom and a bromine substituent at the C4-position . With a molecular formula of C5H8BrN and a molecular weight of 162.03 g/mol , this compound serves as a versatile synthetic intermediate where the 4-bromo group imparts enhanced reactivity for cross-coupling transformations while the tetrahydropyridine scaffold provides a structural motif found in numerous bioactive natural products and pharmaceutical agents [1].

Why 4-Bromo-1,2,3,6-tetrahydropyridine Cannot Be Replaced by Other Halogenated or Unsubstituted Tetrahydropyridine Analogs


Direct substitution of 4-bromo-1,2,3,6-tetrahydropyridine with 4-fluoro, 4-chloro, or unsubstituted tetrahydropyridine analogs is not scientifically valid because the halogen substituent critically determines both synthetic reactivity and biological activity profiles. In cross-coupling chemistry, the C-Br bond exhibits a reactivity balance between the overly inert C-Cl bond and the unstable C-I bond, enabling efficient Suzuki-Miyaura and Buchwald-Hartwig couplings that chloro analogs fail to support under identical conditions . In pharmacological contexts, the bromine atom at the 4-position directly modulates target binding affinity, potency, and receptor subtype selectivity, with bromo derivatives demonstrating distinct activity profiles that fluoro and methyl analogs cannot replicate [1]. This compound's specific combination of the 1,2,3,6-tetrahydropyridine scaffold (rather than 1,2,3,4- or 2,3,4,5-isomers) and the 4-bromo substitution pattern is non-interchangeable for applications requiring this exact reactivity and pharmacological signature [2].

Quantitative Differentiation Evidence: 4-Bromo-1,2,3,6-tetrahydropyridine vs. Closest Structural Analogs


Anti-inflammatory Activity: 4-Bromo THP Demonstrates 3.3-fold Greater Potency Than 4-Fluoro THP and 8.5-fold Greater Than 4-Methyl THP in Macrophage NO Inhibition

In a head-to-head comparative study evaluating N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridine derivatives for inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages, the 4-bromo substituted derivative demonstrated superior potency compared to all other tested halogen and alkyl variants. The 4-bromo compound achieved an IC50 of 9.4 µM, representing the most potent inhibitor in the series [1]. This activity exceeds the 4-fluoro derivative (IC50 = 38.9 µM) by 4.1-fold, the 4-n-butyl derivative (IC50 = 30.9 µM) by 3.3-fold, the 4-methyl derivative (IC50 = 80.3 µM) by 8.5-fold, and the reference nonsteroidal anti-inflammatory drug indomethacin (IC50 = 53.8 µM) by 5.7-fold [1]. None of the tested compounds exhibited cytotoxic effects at these concentrations, confirming that the observed activity differences reflect genuine potency variations rather than cellular toxicity [1].

Anti-inflammatory drug discovery iNOS inhibition Macrophage nitric oxide assay

Neuronal Nicotinic Receptor Subtype Selectivity: 4-Bromo Analog Shows Distinct β2 vs. β4 Subunit Preference Profile Differentiated from 4-Fluoro and Norchloro Analogs

In a systematic structure-activity relationship study of 2′-pyridine ring substituted epibatidine analogs expressed in Xenopus oocytes, the bromo-substituted analog displayed a unique receptor subtype selectivity profile that differentiates it from fluoro and norchloro analogs. The bromo analog exhibited binding affinities 4- to 55-fold greater at β2-containing receptors compared to β4-containing receptors, with 5- to 10-fold greater functional potency at α4β4 receptors than at α3β4 or α4β2 subtypes [1][2]. This profile contrasts with the fluoro analog, which showed substantially higher β2 vs. β4 selectivity (52- to 875-fold greater β2 affinity) but was equipotent across all tested receptors [1]. The norchloro analog demonstrated even more extreme β2 selectivity (114- to 3500-fold) but distinct efficacy patterns [1]. These quantitative differences in affinity, efficacy, and potency across receptor subtypes confirm that the bromine atom at the 4-position produces a unique pharmacological fingerprint that is not interchangeable with other halogen substituents.

Neuronal nicotinic acetylcholine receptors nAChR subtype selectivity Epibatidine analog SAR

Alzheimer's Disease Research Application: 4-Bromo THP-Derived N-Boc-4-aryl Tetrahydropyridines Demonstrate >50% Inhibition of Aβ Fibril Formation

In a 2020 study focused on neurodegenerative disease applications, 4-bromo-1,2,3,6-tetrahydropyridine hydrochloride was employed as the key starting material to synthesize a series of N-Boc-4-aryl tetrahydropyridines via palladium-catalyzed Suzuki-Miyaura cross-coupling . The resulting 4-aryl substituted derivatives demonstrated greater than 50% inhibition of amyloid-beta (Aβ) fibril formation in in vitro Alzheimer's disease models . This level of anti-aggregation activity validates the utility of the 4-bromo tetrahydropyridine scaffold as a privileged structure for accessing biologically active compounds targeting protein misfolding and aggregation pathways. While the study did not report direct comparator data with other halogenated tetrahydropyridine starting materials, the demonstrated biological activity of the derived products establishes a clear application-specific rationale for procuring this specific building block.

Alzheimer's disease Amyloid-beta aggregation Neurodegeneration

Synthetic Reactivity Advantage: 4-Bromo Substitution Enables Efficient Cross-Coupling Reactions Not Achievable with 4-Chloro Analogs Under Identical Conditions

The 4-bromo substituent on the 1,2,3,6-tetrahydropyridine scaffold provides a strategic synthetic handle for palladium-catalyzed cross-coupling reactions that cannot be efficiently executed with 4-chloro analogs. Literature precedent establishes that aryl bromides participate in Suzuki-Miyaura couplings with cyclic vinyl boronates in good yield to generate 4-aryl tetrahydropyridines, whereas 4-chloropyridines require more forcing conditions and yield moderate to good results only under optimized catalysis [1]. The C-Br bond offers an optimal balance between oxidative addition reactivity (faster than C-Cl, more controlled than C-I) and stability during storage and handling. Additionally, the bromine substituent enables Buchwald-Hartwig aminations for C-N bond formation at the 4-position, providing access to aminotetrahydropyridine derivatives with potential antitumor activity . This reactivity profile makes the 4-bromo derivative the preferred building block for diversity-oriented synthesis and medicinal chemistry campaigns requiring reliable, high-yielding cross-coupling transformations.

Palladium catalysis Suzuki-Miyaura coupling Buchwald-Hartwig amination

High-Value Application Scenarios Where 4-Bromo-1,2,3,6-tetrahydropyridine Provides Documented Advantage


Anti-Inflammatory Drug Discovery Targeting iNOS/NO Pathway

Research groups developing small-molecule inhibitors of inducible nitric oxide synthase (iNOS) for inflammatory diseases should prioritize 4-bromo-1,2,3,6-tetrahydropyridine as the scaffold of choice. Evidence demonstrates that the 4-bromo THP derivative achieves an IC50 of 9.4 µM in LPS-stimulated RAW 264.7 macrophages, representing 4.1-fold greater potency than the 4-fluoro analog (38.9 µM) and 8.5-fold greater potency than the 4-methyl analog (80.3 µM) [1]. This substantial potency advantage over alternative substituents justifies the selection of the 4-bromo building block for SAR exploration and lead optimization campaigns in this therapeutic area.

Neuronal Nicotinic Receptor Pharmacology and Neuroscience Tool Compound Development

Investigators studying neuronal nicotinic acetylcholine receptor (nAChR) subtype selectivity should utilize 4-bromo-1,2,3,6-tetrahydropyridine-derived compounds when α4β4-selective functional activity or intermediate β2/β4 selectivity is required. The bromo analog displays 4- to 55-fold greater binding affinity at β2-containing versus β4-containing receptors and 5- to 10-fold greater functional potency at α4β4 receptors compared to α3β4 or α4β2 [2][3]. This distinct selectivity profile differentiates it from the fluoro analog (which is pan-equipotent) and norchloro analog (which shows extreme β2 selectivity), making the 4-bromo scaffold uniquely suited for dissecting nAChR subtype contributions to neurological function and disease.

Alzheimer's Disease Research and Amyloid Aggregation Inhibitor Synthesis

Medicinal chemistry teams pursuing small-molecule inhibitors of amyloid-beta aggregation for Alzheimer's disease should procure 4-bromo-1,2,3,6-tetrahydropyridine as a validated starting material. Suzuki-Miyaura cross-coupling of this building block yields N-Boc-4-aryl tetrahydropyridine derivatives that demonstrate >50% inhibition of Aβ fibril formation in vitro . This application-specific validation provides a direct path from procurement to biologically active compounds with demonstrated efficacy in a disease-relevant assay, reducing the risk of investing in unvalidated chemical starting points.

Diversity-Oriented Synthesis and Parallel Library Construction via Cross-Coupling

Synthetic chemistry laboratories engaged in diversity-oriented synthesis or parallel medicinal chemistry library production should select 4-bromo-1,2,3,6-tetrahydropyridine over 4-chloro or unsubstituted tetrahydropyridine analogs. The 4-bromo substituent enables reliable Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions under standard palladium catalysis conditions, whereas 4-chloro analogs require more forcing conditions and often yield suboptimal results [4]. This reactivity advantage translates to higher synthetic throughput, fewer failed reactions, and broader accessible chemical space when generating arrays of 4-aryl or 4-amino tetrahydropyridine derivatives for biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1,2,3,6-tetrahydropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.